molecular formula C7H11NO B6279296 1-(2-hydroxyethyl)cyclobutane-1-carbonitrile CAS No. 1849359-17-6

1-(2-hydroxyethyl)cyclobutane-1-carbonitrile

Cat. No. B6279296
CAS RN: 1849359-17-6
M. Wt: 125.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxyethyl)cyclobutane-1-carbonitrile (1-HECBC) is an organic compound that has been studied for its potential applications in the field of chemistry, particularly in the synthesis of other molecules. 1-HECBC is an intriguing molecule due to its unique structure and properties, which can be exploited for a range of different purposes. This article will provide an overview of the synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 1-HECBC.

Scientific Research Applications

1-(2-hydroxyethyl)cyclobutane-1-carbonitrile has been studied for its potential applications in the fields of organic chemistry, pharmaceuticals, and materials science. In organic chemistry, 1-(2-hydroxyethyl)cyclobutane-1-carbonitrile can be used as a building block for the synthesis of other molecules, such as pharmaceuticals and materials. In pharmaceuticals, 1-(2-hydroxyethyl)cyclobutane-1-carbonitrile can be used as a precursor for the synthesis of drugs, such as antibiotics, antifungals, and antivirals. In materials science, 1-(2-hydroxyethyl)cyclobutane-1-carbonitrile can be used as a monomer for the synthesis of polymers, such as polyurethanes and polyesters.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)cyclobutane-1-carbonitrile is not yet fully understood. However, it is believed that 1-(2-hydroxyethyl)cyclobutane-1-carbonitrile undergoes a series of reactions in order to form other molecules. These reactions include nucleophilic substitution reactions, elimination reactions, and redox reactions. Nucleophilic substitution reactions involve the replacement of a nucleophile with another nucleophile, while elimination reactions involve the removal of a leaving group from a molecule. Redox reactions involve the transfer of electrons between two molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-hydroxyethyl)cyclobutane-1-carbonitrile are not yet fully understood. However, it is believed that 1-(2-hydroxyethyl)cyclobutane-1-carbonitrile can interact with proteins and other molecules in the body, which could lead to changes in biochemical and physiological processes. For example, 1-(2-hydroxyethyl)cyclobutane-1-carbonitrile could potentially interact with enzymes, leading to changes in the activity of the enzymes and the metabolic pathways they are involved in.

Advantages and Limitations for Lab Experiments

1-(2-hydroxyethyl)cyclobutane-1-carbonitrile has several advantages and limitations for lab experiments. One advantage is that 1-(2-hydroxyethyl)cyclobutane-1-carbonitrile is relatively easy to synthesize and has a relatively low cost. Additionally, 1-(2-hydroxyethyl)cyclobutane-1-carbonitrile is relatively stable, which makes it suitable for use in a range of different experiments. However, 1-(2-hydroxyethyl)cyclobutane-1-carbonitrile is also relatively toxic, which can limit its use in some experiments. Additionally, 1-(2-hydroxyethyl)cyclobutane-1-carbonitrile can be difficult to purify, which can limit its use in some experiments.

Future Directions

There are several potential future directions for 1-(2-hydroxyethyl)cyclobutane-1-carbonitrile research. One potential direction is to further explore the biochemical and physiological effects of 1-(2-hydroxyethyl)cyclobutane-1-carbonitrile, as this could lead to novel therapeutic applications. Additionally, further research into the synthesis of 1-(2-hydroxyethyl)cyclobutane-1-carbonitrile could lead to more efficient and cost-effective synthesis methods. Finally, further research into the mechanisms of action of 1-(2-hydroxyethyl)cyclobutane-1-carbonitrile could lead to a better understanding of how it interacts with other molecules.

Synthesis Methods

1-(2-hydroxyethyl)cyclobutane-1-carbonitrile can be synthesized via a variety of methods, including the Williamson ether synthesis, the Claisen condensation reaction, and the Ullmann reaction. The Williamson ether synthesis involves the reaction of an alkyl halide with an alkoxide to form an ether, while the Claisen condensation reaction involves the reaction of two esters to form an α,β-unsaturated ester. The Ullmann reaction involves the reaction of an aryl halide with an arylboronic acid to form an aryl-aryl bond.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-hydroxyethyl)cyclobutane-1-carbonitrile involves the reaction of 1-cyclobutane carboxylic acid with ethylene oxide followed by conversion of the resulting hydroxyethyl cyclobutane carboxylic acid to the corresponding nitrile.", "Starting Materials": [ "1-cyclobutane carboxylic acid", "ethylene oxide", "sodium hydroxide", "sulfuric acid", "sodium cyanide" ], "Reaction": [ "1. Conversion of 1-cyclobutane carboxylic acid to 1-(2-hydroxyethyl)cyclobutane-1-carboxylic acid by reaction with ethylene oxide in the presence of sodium hydroxide.", "2. Conversion of 1-(2-hydroxyethyl)cyclobutane-1-carboxylic acid to 1-(2-hydroxyethyl)cyclobutane-1-carbonitrile by reaction with sulfuric acid and sodium cyanide." ] }

CAS RN

1849359-17-6

Product Name

1-(2-hydroxyethyl)cyclobutane-1-carbonitrile

Molecular Formula

C7H11NO

Molecular Weight

125.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.